Butyldi-1-adamantylphosphine

Catalog No.
S802241
CAS No.
321921-71-5
M.F
C24H39P
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyldi-1-adamantylphosphine

CAS Number

321921-71-5

Product Name

Butyldi-1-adamantylphosphine

IUPAC Name

bis(1-adamantyl)-butylphosphane

Molecular Formula

C24H39P

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C24H39P/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24/h17-22H,2-16H2,1H3

InChI Key

HTJWUNNIRKDDIV-UHFFFAOYSA-N

SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5

Catalyst Ligand for Transition Metals

BDAP's structure features a bulky adamantyl group on each phosphorus atom and a butyl chain. This combination offers steric and electronic properties that can influence the activity and selectivity of transition metal catalysts. Studies suggest BDAP can be a promising ligand for various catalytic reactions, including:

  • Cross-coupling reactions: These reactions form carbon-carbon bonds between two different organic molecules. BDAP-based catalysts may offer improved efficiency and regioselectivity (control over the position of the new bond) in reactions like Suzuki-Miyaura couplings [1].

Source

Chemical Science, 2017:

  • Hydrogenation reactions: These reactions involve adding hydrogen atoms to a molecule. BDAP-metal complexes might be useful for selective hydrogenation processes in organic synthesis [1].

Source

Chemical Science, 2017:

Butyldi-1-adamantylphosphine is a specialized organophosphorus compound with the molecular formula C24H39PC_{24}H_{39}P and a molecular weight of 358.54 g/mol. It is recognized for its unique structure, featuring a bulky adamantyl group that enhances its properties as a ligand in various catalytic reactions. The compound appears as a white to yellow solid with a melting point of approximately 100°C and an estimated boiling point of 449.6°C. It is sensitive to air and should be stored under appropriate conditions to maintain its stability .

BdAP's mechanism of action revolves around its ability to form a complex with a palladium catalyst (Pd(0)). The bulky adamantyl groups create a steric environment around the palladium center, influencing the reaction pathway and favoring desired products in cross-coupling reactions []. The specific details of the mechanism depend on the particular cross-coupling reaction being employed.

Butyldi-1-adamantylphosphine serves primarily as a ligand in palladium-catalyzed reactions, facilitating several important chemical transformations, including:

  • Suzuki Coupling Reaction: A method for forming carbon-carbon bonds.
  • Heck Reaction: Used for the coupling of alkenes with aryl halides.
  • Amination Reactions: Involves the introduction of amine groups into organic compounds.
  • Carbonylation Reactions: Facilitates the incorporation of carbon monoxide into organic molecules.
  • Direct Arylation: Allows for the direct attachment of aryl groups to various substrates .

The synthesis of butyldi-1-adamantylphosphine typically involves the reaction of phosphonium salts with triethylamine in di-n-butyl ether at low temperatures. The general procedure includes:

  • Cooling a solution of triethylamine in di-n-butyl ether to -78°C.
  • Adding a phosphonium salt (2.2 mmol) to this cooled solution.
  • Stirring the mixture for approximately five hours while gradually warming it to room temperature.
  • Removing the solvent under vacuum and dissolving the residue in degassed ethanol.
  • Filtering and drying the resultant solid, yielding about 90% of the desired phosphine .

Butyldi-1-adamantylphosphine is predominantly used as a catalyst in organic synthesis, particularly in:

  • Cross-Coupling Reactions: Enhancing yields and selectivity in reactions involving aryl halides.
  • Synthesis of Heteroaromatic Compounds: Facilitating complex organic transformations.
  • Pharmaceutical Development: Used in the synthesis of various bioactive compounds due to its effectiveness in catalyzing complex reactions .

Butyldi-1-adamantylphosphine shares similarities with other organophosphorus compounds, particularly those used as ligands in catalysis. Notable similar compounds include:

Compound NameStructure DescriptionUnique Features
Di(1-adamantyl)-n-butylphosphineContains two adamantyl groupsHigh steric bulk enhances reactivity
TriphenylphosphineContains three phenyl groupsWidely used but less sterically hindered
Tri-n-butylphosphineContains three n-butyl groupsLess bulky compared to butyldi-1-adamantylphosphine
Bis(2-diphenylphosphino)ethaneContains two diphenyl groupsEffective in different catalytic contexts

Butyldi-1-adamantylphosphine stands out due to its bulky adamantyl group, which provides enhanced steric hindrance and electron donation capabilities compared to other ligands, making it particularly effective for palladium-catalyzed reactions .

XLogP3

6.5

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Butyldi-1-adamantylphosphine

Dates

Modify: 2023-08-15

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